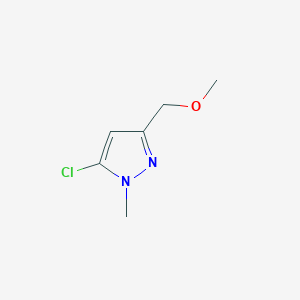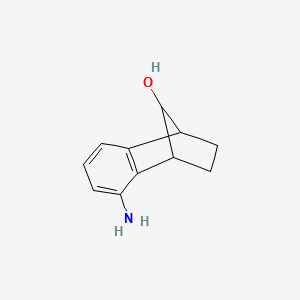
5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene and features a unique structure with a methano bridge and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol can be achieved through a continuous-flow process. This method involves the reaction of appropriate starting materials under controlled conditions to yield the desired product . The reaction typically requires specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous-flow reactors is advantageous for large-scale production due to their efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar in structure but lacks the methano bridge.
9-Amino-1,2,3,4-tetrahydroacridine: Contains an acridine ring instead of a naphthalene ring.
1-Tetralol: Similar structure but with different functional groups .
Uniqueness
5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol is unique due to its methano bridge and the presence of both amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol |
InChI |
InChI=1S/C11H13NO/c12-9-3-1-2-6-7-4-5-8(10(6)9)11(7)13/h1-3,7-8,11,13H,4-5,12H2 |
InChI-Schlüssel |
YBZXBSKENHXTJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1C3=C2C(=CC=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


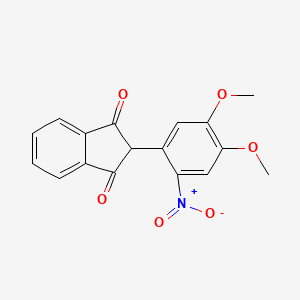
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)
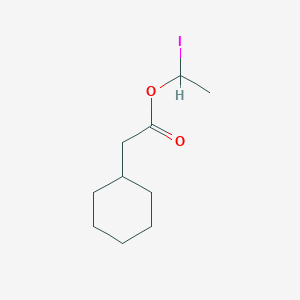
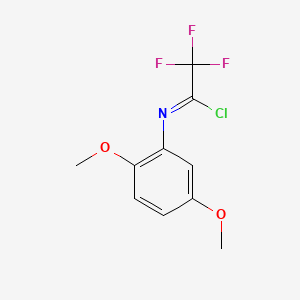
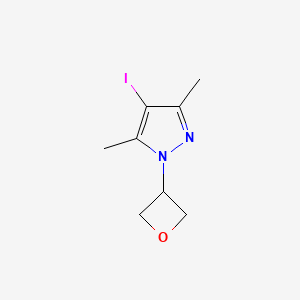
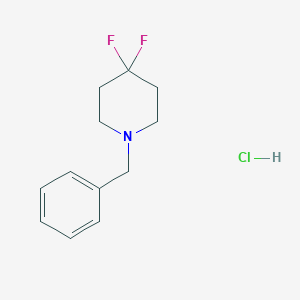
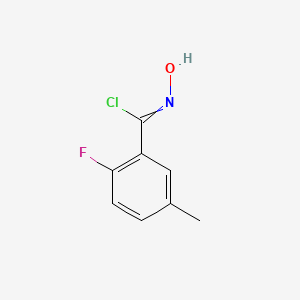
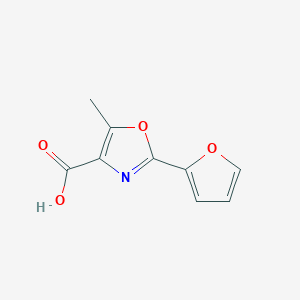
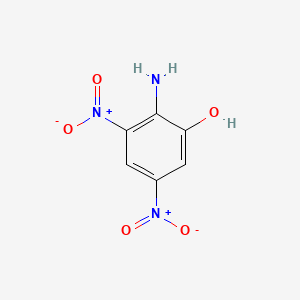
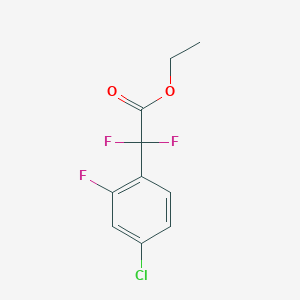
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
